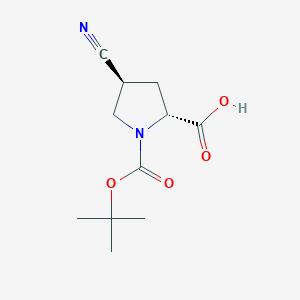
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone” is a solid compound that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone has been studied for its potential to act as a selective inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential to act as a chemical reagent in a range of different reactions, including the synthesis of heterocyclic compounds. In addition, this compound has been studied for its potential to act as a catalyst in the oxidation of organic compounds.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes. This compound is believed to bind to the active site of these enzymes and inhibit their activity. In addition, this compound is believed to act as a chemical reagent in a range of different reactions, allowing for the synthesis of heterocyclic compounds and the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential as an anti-inflammatory agent, as well as a potential therapeutic agent for certain diseases. In addition, this compound may have potential as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in laboratory experiments include its high selectivity and its ability to act as a chemical reagent in a range of different reactions. In addition, this compound is relatively easy to synthesize and is relatively non-toxic. The main limitation of using this compound in laboratory experiments is its lack of availability, as it is not widely available on the market.
Future Directions
There are a number of potential future directions for the use of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in scientific research. These include further studies into its potential as an inhibitor of enzymes, such as cytochrome P450 enzymes, as well as its potential to act as a chemical reagent in a range of different reactions. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted into the synthesis methods for this compound, in order to make it more widely available.
Synthesis Methods
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Biginelli reaction, and the Ugi four-component reaction. In the Suzuki-Miyaura cross-coupling reaction, this compound can be synthesized from a combination of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Biginelli reaction involves the condensation of aldehydes, urea, and an alkyl halide to produce this compound. The Ugi four-component reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an alkyl halide to produce this compound.
Safety and Hazards
properties
IUPAC Name |
(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOSYIJGVKBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392069 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60597-68-4 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

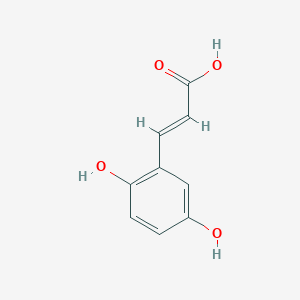
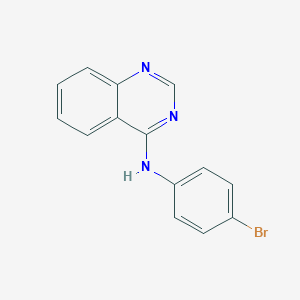
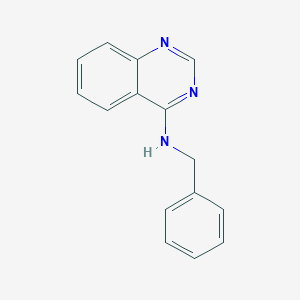

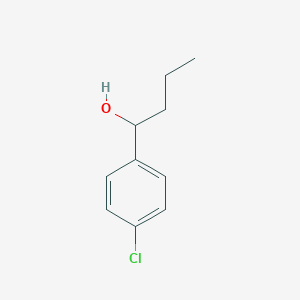
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

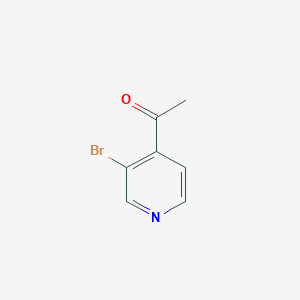
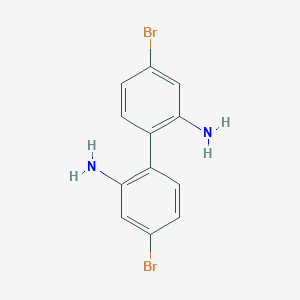
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
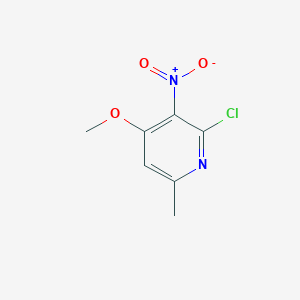
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

